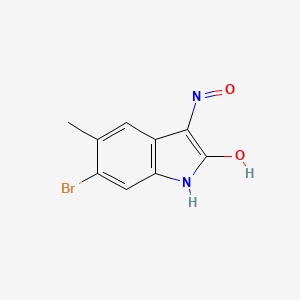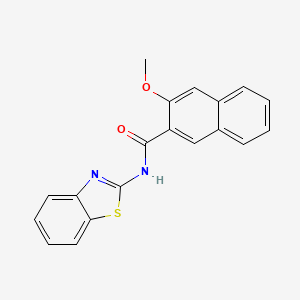![molecular formula C17H17N3O3S B5564726 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole](/img/structure/B5564726.png)
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with an ethylsulfanyl group and a methoxy-nitrophenylmethyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of ortho-phenylenediamine with 4-methoxy-3-nitrobenzaldehyde in the presence of a reducing agent like sodium metabisulfite . The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yield, scalable processes. These methods may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield . The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various nucleophiles at the methoxy position.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The ethylsulfanyl and methoxy-nitrophenylmethyl groups may enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzimidazole: Exhibits antiviral and anti-inflammatory properties.
2-Substituted Benzimidazoles: A broad class of compounds with diverse pharmacological activities.
Uniqueness
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . The presence of the ethylsulfanyl group and the methoxy-nitrophenylmethyl group distinguishes it from other benzimidazole derivatives, potentially leading to novel applications and therapeutic benefits .
Propiedades
IUPAC Name |
2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKBIISIYYZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)
![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)

![(4-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5564661.png)
![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)
![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)

![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B5564722.png)


![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)
![5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE](/img/structure/B5564756.png)
![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

